REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]([CH2:7][C:8]([OH:10])=[O:9])[N:5]=[CH:4][CH:3]=1.C1C(=O)N([Cl:18])C(=O)C1>CC#N>[Cl:18][C:3]1[CH:4]=[N:5][N:6]([CH2:7][C:8]([OH:10])=[O:9])[C:2]=1[CH3:1]
|
Name
|
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=NN1CC(=O)O
|
Name
|
|
Quantity
|
0.668 g
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was then cooled to rt
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (SiO2
|
Type
|
WASH
|
Details
|
with a gradient elution of 0-20% MeOH/CH2Cl2)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=NN(C1C)CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.87 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |